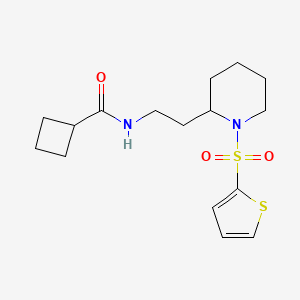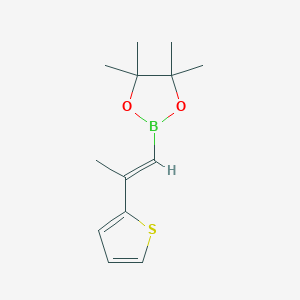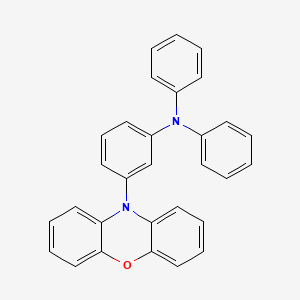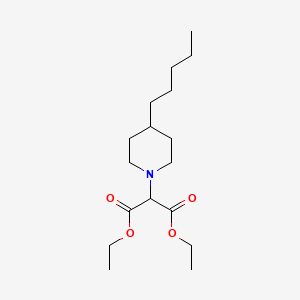![molecular formula C15H15NO3S B14136775 N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide CAS No. 89114-61-4](/img/structure/B14136775.png)
N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide is an organic compound with the molecular formula C15H15NO3S It is a benzamide derivative characterized by the presence of methoxy and sulfanyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide typically involves the reaction of 4-methoxybenzenethiol with 2-bromo-N-methoxybenzamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce side effects.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide can be compared with other similar compounds, such as:
4-Methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure but lacks the sulfanyl group, which may result in different chemical and biological properties.
2-Methoxy-5-[(4-methoxyphenyl)sulfanyl]benzamide: Similar structure but with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.
N-(4-Methoxyphenyl)-2-methoxybenzamide:
Propriétés
Numéro CAS |
89114-61-4 |
|---|---|
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-methoxy-2-(4-methoxyphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-18-11-7-9-12(10-8-11)20-14-6-4-3-5-13(14)15(17)16-19-2/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
XGORFRIUBLHFJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


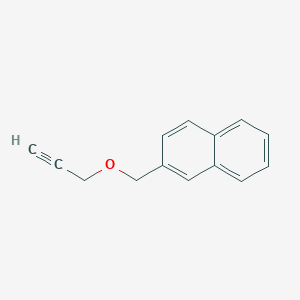
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)

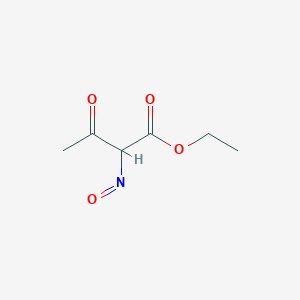
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)

![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)


